Dinotefuran

Description

Properties

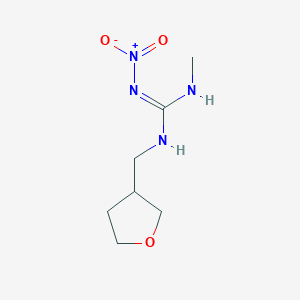

Molecular Formula |

C7H14N4O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine |

InChI |

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) |

InChI Key |

YKBZOVFACRVRJN-UHFFFAOYSA-N |

Isomeric SMILES |

CN/C(=N\[N+](=O)[O-])/NCC1CCOC1 |

Canonical SMILES |

CNC(=N[N+](=O)[O-])NCC1CCOC1 |

Origin of Product |

United States |

Foundational & Exploratory

Dinotefuran synthesis pathway and key intermediates

An In-depth Technical Guide to the Synthesis of Dinotefuran (B1670701)

Introduction

This compound, chemically known as 1-methyl-2-nitro-3-((tetrahydro-3-furyl)methyl)guanidine, is a third-generation neonicotinoid insecticide.[1][2] It is a broad-spectrum, systemic insecticide effective against a wide range of pests, including aphids, whiteflies, thrips, and beetles.[3] Its mode of action involves the disruption of the insect's central nervous system by acting as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death.[1][4] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, focusing on key intermediates, experimental protocols, and quantitative data for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathways

The commercial production of this compound is primarily achieved through the condensation of a substituted guanidine (B92328) derivative with a key amine intermediate, (tetrahydro-3-furyl)methylamine. Several variations of this core approach exist, differing mainly in the nature of the guanidine reactant.

Pathway 1: Condensation with 1,3-Dimethyl-2-nitroisourea

A prevalent and efficient method involves the reaction of (tetrahydro-3-furyl)methylamine with 1,3-dimethyl-2-nitroisourea. This pathway is noted for its high yield and purity.[5][6] The reaction proceeds via nucleophilic substitution, where the primary amine attacks the isourea, displacing a methoxy (B1213986) group and forming the final guanidine structure of this compound.

Caption: Synthesis of this compound via Condensation Pathway.

Pathway 2: Convergent Synthesis via Nitroguanidine (B56551)

An alternative commercial route is a convergent 4-5 step synthesis.[4] This pathway begins with the formation of a guanidine core, which is subsequently nitrated and condensed. A key step involves the reductive amination of tetrahydrofuran-3-carboxaldehyde with guanidine nitrate. The resulting intermediate undergoes N-nitration using nitroguanidine, followed by a condensation reaction with formaldehyde (B43269) to construct the final nitroimino heterocycle.[4]

Synthesis of Key Intermediates

The successful synthesis of this compound relies heavily on the efficient preparation of its key precursors.

(Tetrahydro-3-furyl)methanol

This alcohol is a critical precursor to the amine intermediate. A common synthesis method involves the reduction of 3-furfural.[7] An alternative route starts from diethyl succinate.[8]

Caption: Synthesis of (Tetrahydro-3-furyl)methanol Intermediate.

(Tetrahydro-3-furyl)methylamine

This key amine is typically synthesized from (tetrahydro-3-furyl)methanol. The process involves converting the hydroxyl group into a better leaving group (e.g., via tosylation or halogenation) followed by substitution with an amine source (like ammonia (B1221849) or phthalimide (B116566) in a Gabriel synthesis), or through direct amination processes.

Guanidine Reactants

-

1,3-Dimethyl-2-nitroisourea: This reactant is used in the high-yield condensation pathway. Its preparation involves the nitration of a corresponding isourea precursor.

-

1-Methyl-3-nitroguanidine (B58230): This compound can be synthesized by reacting nitroguanidine with methylamine (B109427) or a methylammonium (B1206745) salt in an aqueous solution under controlled temperature and pH.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various patented synthesis procedures.

Table 1: Synthesis of 3-Furanmethanol from 3-Furfural [7]

| Parameter | Value |

|---|---|

| Reactants | |

| 3-Furfural | 96 g |

| Tetrahydrofuran (B95107) (Solvent) | 480 g |

| Zinc Chloride (Catalyst) | 4.8 g |

| Sodium Borohydride (B1222165) | 136.8 g |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 12 hours |

| Product | |

| Yield | 95.8 g (96.5%) |

| Purity | 98.7% |

Table 2: Catalytic Hydrogenation of 3-Furanmethanol [7]

| Parameter | Value |

|---|---|

| Reactants | |

| 3-Furanmethanol | 98 g |

| Dehydrated Ethanol (Solvent) | 490 g |

| Pd/C Catalyst | 3.92 g |

| Triethylamine | 4.9 g |

| Reaction Conditions | |

| Hydrogen Pressure | 3 MPa |

| Temperature | 140 °C |

| Reaction Time | 4 hours |

| Product | |

| Yield | 87.6 g (94.8%) |

| Purity | 98.7% |

Table 3: Synthesis of this compound (Improved Process) [6]

| Parameter | Value |

|---|---|

| Reactants | |

| (Tetrahydro-3-furyl)methylamine | 400 kg |

| 1,3-Dimethyl-2-nitroisourea | 530 kg |

| Centrifuged Mother Liquor | 1000 L |

| Caustic Soda Flakes | 10 kg |

| Reaction Conditions | |

| Initial Temperature | -5 °C |

| Heating Temperature | 55 °C |

| Final Cooling Temperature | 0 °C |

| pH Adjustment | 4 |

| Product | |

| Yield | 99.6% |

| Purity | 98.24% |

Experimental Protocols

Protocol 1: Synthesis of 3-Furanmethanol[7]

-

Dissolution: Dissolve 96 g of 3-furfural and 4.8 g of zinc chloride in 480 g of tetrahydrofuran (THF) in a suitable reaction flask at room temperature with stirring.

-

Reduction: Add 136.8 g of sodium borohydride to the mixture in batches. Maintain stirring at room temperature for 12 hours.

-

Quenching and Neutralization: After 12 hours, carefully adjust the pH of the reaction mixture to neutral using a 2 mol/L hydrochloric acid solution.

-

Workup: Filter the resulting solid. Wash the solid twice with 200 mL of THF. Combine all organic layers.

-

Isolation: Concentrate the combined organic solution under reduced pressure to yield 3-furanmethanol.

Protocol 2: Synthesis of (Tetrahydro-3-furyl)methanol[7]

-

Catalyst Loading: In a high-pressure autoclave, add 98 g of 3-furanmethanol, 490 g of dehydrated ethanol, 3.92 g of Pd/C catalyst, and 4.9 g of triethylamine.

-

Hydrogenation: Seal the autoclave and replace the internal atmosphere with nitrogen three times before introducing hydrogen gas. Maintain the internal pressure at 3 MPa.

-

Reaction: Heat the mixture to 140 °C and maintain the reaction for 4 hours with stirring.

-

Cooling and Depressurization: Cool the system to room temperature and carefully vent the remaining hydrogen.

-

Workup: Filter the reaction mixture to remove the catalyst. Adjust the filtrate to a neutral pH with 2L/mol hydrochloric acid, filter again, and concentrate the ethanol.

-

Purification: Purify the resulting crude product by rectification to obtain pure (tetrahydro-3-furyl)methanol.

Protocol 3: Synthesis of this compound[5][6]

-

Initial Setup: Add 1000 L of centrifugal mother liquor and 10 kg of caustic soda flakes into a reaction kettle at room temperature.

-

Cooling: Cool the mixture to a temperature between -8 °C and -3 °C.

-

Reactant Addition: Add 400 kg of (tetrahydro-3-furyl)methylamine and 530 kg of 1,3-dimethyl-2-nitroisourea to the cooled mixture. Stir uniformly.

-

Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature while stirring. Monitor the reaction until the residual amount of 1,3-dimethyl-2-nitroisourea is less than 0.5% of the initial amount.

-

Crystallization: Cool the mixture to 18-22 °C. Adjust the pH to 3-5 to induce acidification and crystallization.

-

Dissolution and Recrystallization: Heat the mixture to 45-55 °C to dissolve the solid, then cool to -5 °C to 0 °C to recrystallize the product.

-

Isolation: Centrifuge the mixture to isolate the solid product. Dry the centrifuged solid to obtain the target this compound.

References

- 1. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 2. 1-Methyl-2-nitro-3-((tetrahydrofuran-3-yl)methyl)guanidine [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound (Ref: MTI 446) [sitem.herts.ac.uk]

- 5. CN111217772A - Novel process for synthesizing this compound - Google Patents [patents.google.com]

- 6. Novel process for synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]

- 8. CN103709126A - Synthetic method of pesticide this compound intermediate 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]

- 9. US20020173675A1 - Method for producing 1-methyl-3-nitroguanidine - Google Patents [patents.google.com]

Physicochemical Properties of Technical Grade Dinotefuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade dinotefuran (B1670701). The information is curated for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of technical grade this compound, providing a structured overview for easy comparison and reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [1][2][3] |

| Odor | Odorless | [3] |

| Melting Point | 107.5 °C | [1][2][3] |

| Boiling Point | 208 °C (decomposes) | [1] |

| Density | 1.40 g/cm³ | [1] |

| Vapor Pressure | <1.7 x 10⁻⁶ Pa at 25°C | [2][3] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Water Solubility | 39.83 g/L at 20°C | [2][3] |

| Octanol-Water Partition Coefficient (log Kow) | -0.549 at 25°C | [2][3] |

| Dissociation Constant (pKa) | 12.6 | [1] |

Table 3: Stability Properties

| Property | Details | Reference(s) |

| Hydrolysis | Stable at pH 4, 7, and 9 | [2] |

| Aqueous Photolysis Half-life | 1.8 days | [2] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the typical experimental protocols employed.

Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the Flask Method , suitable for substances with solubilities above 10⁻² g/L.[4]

-

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the saturated aqueous phase is then determined.

-

Apparatus: A constant temperature water bath, flasks with stoppers, a centrifuge, and an analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

-

Procedure:

-

An excess amount of technical grade this compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is centrifuged at high speed to separate the undissolved solid from the aqueous solution.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of this compound in the aliquot is determined using a validated analytical method, such as HPLC with UV detection.

-

The experiment is performed in triplicate to ensure accuracy.

-

Vapor Pressure (OECD Guideline 104)

For a substance with low vapor pressure like this compound, the Dynamic Method (Cottrell's Method) can be employed.[5][6]

-

Principle: The vapor pressure is determined by measuring the boiling temperature of the substance at different applied pressures.

-

Apparatus: A Cottrell pump, a pressure regulation system, a precise temperature measuring device, and a vacuum source.

-

Procedure:

-

A sample of this compound is placed in the boiling tube of the Cottrell apparatus.

-

The system is evacuated and then filled with an inert gas to a specific pressure.

-

The sample is heated, and the temperature at which it boils is recorded. At the boiling point, the vapor pressure of the substance is equal to the applied pressure.

-

The procedure is repeated at various pressures.

-

A plot of log(P) versus 1/T (Clausius-Clapeyron equation) is constructed to determine the vapor pressure at a specific temperature (e.g., 25 °C) by extrapolation.

-

Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107)

The Shake Flask Method is the standard procedure for determining the octanol-water partition coefficient.[7][8]

-

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.

-

Apparatus: Centrifuge tubes with screw caps, a mechanical shaker, a centrifuge, and an analytical instrument for quantification (e.g., HPLC).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

A stock solution of this compound is prepared in either water or n-octanol.

-

The stock solution is added to a centrifuge tube containing known volumes of both pre-saturated n-octanol and water.

-

The tube is sealed and shaken in a constant temperature bath until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as log Kow.

-

Hydrolysis as a Function of pH (OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.[2][9][10]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.

-

Apparatus: Constant temperature incubator, sterile flasks, pH meter, and an analytical instrument for quantification.

-

Procedure:

-

Sterile buffer solutions at pH 4, 7, and 9 are prepared.

-

A known concentration of this compound is added to each buffer solution in separate sterile flasks.

-

The flasks are incubated in the dark at a constant temperature (e.g., 25 °C).

-

Aliquots are withdrawn at various time intervals.

-

The concentration of this compound in each aliquot is determined using an appropriate analytical method.

-

The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life for hydrolysis at each pH is then calculated.

-

Phototransformation in Water (Direct Photolysis) (OECD Guideline 316)

This test evaluates the degradation of this compound in water when exposed to light.[11][12][13]

-

Principle: An aqueous solution of the test substance is irradiated with light of a spectral distribution similar to that of sunlight. The concentration of the test substance is monitored over time to determine the rate of phototransformation.

-

Apparatus: A photolysis reactor with a light source (e.g., xenon arc lamp with filters to simulate sunlight), quartz reaction vessels, a temperature control system, and an analytical instrument for quantification.

-

Procedure:

-

A solution of this compound in sterile, buffered water is prepared in quartz reaction vessels.

-

Control samples are kept in the dark to assess for any non-photolytic degradation.

-

The test samples are exposed to a continuous light source that simulates natural sunlight.

-

Samples are taken from both the irradiated and dark control vessels at various time intervals.

-

The concentration of this compound is measured in each sample.

-

The rate of photolysis and the photolytic half-life are calculated from the decrease in concentration in the irradiated samples, corrected for any degradation observed in the dark controls.

-

Mandatory Visualizations

Signaling Pathway: Mode of Action of this compound

This compound acts as an agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects.[1][14] This leads to the continuous stimulation of the nerve, resulting in paralysis and death of the insect.

Experimental Workflow: Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a technical grade agrochemical like this compound.

References

- 1. Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. kbcc.cuny.edu [kbcc.cuny.edu]

- 4. OECD 105 - Phytosafe [phytosafe.com]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 10. oecd.org [oecd.org]

- 11. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 12. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 13. oecd.org [oecd.org]

- 14. irac-online.org [irac-online.org]

The Agonistic Action of Dinotefuran on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, exhibits its potent insecticidal activity primarily through its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. As an agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine (ACh), leading to the persistent activation of nAChRs. This sustained stimulation results in uncontrolled nerve firing, paralysis, and ultimately, the death of the insect. This technical guide provides an in-depth exploration of the mechanism of action of this compound on nAChRs, with a focus on quantitative binding data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Agonism at Insect nAChRs

This compound functions as a selective agonist of insect nAChRs.[1] Unlike the natural ligand acetylcholine, which is rapidly degraded by acetylcholinesterase, this compound is not, leading to continuous stimulation of the receptor. This prolonged activation of the nAChR ion channel causes an excessive influx of cations, primarily sodium and calcium, into the postsynaptic neuron. The resulting persistent depolarization of the neuronal membrane leads to hyperexcitation of the nervous system, characterized by tremors and convulsions, followed by paralysis and death of the insect.[2]

This compound's selectivity for insect nAChRs over their mammalian counterparts is a key factor in its favorable toxicological profile for non-target species. This selectivity is attributed to structural differences between insect and mammalian nAChR subtypes.

Quantitative Analysis of this compound-nAChR Interactions

The binding affinity and efficacy of this compound at nAChRs have been quantified in various insect species using radioligand binding assays and electrophysiological techniques.

Table 1: Binding Affinity of this compound and Other Ligands to Insect nAChRs

| Insect Species | Preparation | Radioligand | Ligand | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Reference |

| Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [3H]this compound | This compound | 13.7 | 14.8 (per 40 µg protein) | 5.02 | [3] |

| Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [3H]this compound | Imidacloprid | - | - | - | [3] |

| Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [3H]this compound | Epibatidine | - | - | 991 | [3] |

| Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [3H]Epibatidine | This compound | - | - | 890 | [4] |

| Periplaneta americana (American Cockroach) | Nerve Cord Membranes | [3H]α-Bungarotoxin | This compound | - | - | 36,100 | [4] |

Note: A lower Kd or IC50 value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for this compound-nAChR Interaction

This protocol outlines the methodology for a competitive radioligand binding assay to determine the affinity of this compound for insect nAChRs using [3H]this compound.

3.1.1. Membrane Preparation from Insect Nerve Cords

-

Dissection: Dissect the nerve cords from the target insect species (e.g., American cockroach, Periplaneta americana) in ice-cold buffer (e.g., 10 mM HEPES, pH 7.5, containing protease inhibitors).

-

Homogenization: Homogenize the dissected nerve cords in the same buffer using a Dounce homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large debris.

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes containing the nAChRs.

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.

-

Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., assay buffer) and determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation at -80°C until use.

3.1.2. Binding Assay

-

Incubation Mixture: In a microcentrifuge tube, combine the insect nerve cord membrane preparation, [3H]this compound at a fixed concentration, and varying concentrations of unlabeled this compound (or other competing ligands). The total assay volume should be kept constant.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Separate the membrane-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the membranes.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Analyze the data using non-linear regression to calculate the IC50 value of this compound.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the use of TEVC on Xenopus laevis oocytes expressing insect nAChRs to characterize the agonistic effects of this compound.

3.2.1. Oocyte Preparation and cRNA Injection

-

Oocyte Harvesting: Surgically remove oocytes from a mature female Xenopus laevis.

-

Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.

-

cRNA Injection: Inject the oocytes with cRNA encoding the specific insect nAChR subunits of interest.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

3.2.2. Electrophysiological Recording

-

Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

-

Impaling with Electrodes: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV) using a voltage-clamp amplifier.

-

Compound Application: Apply acetylcholine or this compound to the oocyte via the perfusion system.

-

Current Measurement: Record the inward current elicited by the application of the agonist. The amplitude of the current is proportional to the number of activated nAChRs.

-

Data Analysis: Construct dose-response curves by plotting the peak current amplitude against the agonist concentration. Fit the data to the Hill equation to determine the EC50 (effective concentration for 50% maximal response) and the Hill coefficient.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The binding of this compound to the nAChR triggers a cascade of events leading to neuronal hyperexcitation.

Caption: this compound agonistic action on nAChR signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Experimental Workflow for Two-Electrode Voltage Clamp

The diagram below outlines the procedure for TEVC electrophysiology.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Conclusion

This compound's mechanism of action as a potent agonist of insect nicotinic acetylcholine receptors is well-established. Its high affinity and selective binding to these receptors lead to irreversible neuronal hyperexcitation, providing the basis for its effective insecticidal properties. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and professionals in the fields of neurotoxicology, insecticide development, and receptor pharmacology. Further research into the specific subunit compositions of nAChRs in different insect species will continue to refine our understanding of this compound's selectivity and aid in the development of next-generation insecticides with improved target specificity and environmental safety profiles.

References

- 1. pnas.org [pnas.org]

- 2. The Neurophysiological Bases of the Impact of Neonicotinoid Pesticides on the Behaviour of Honeybees - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a high-affinity binding site for this compound in the nerve cord of the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of this compound and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Formula of Dinotefuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran is a third-generation neonicotinoid insecticide developed by Mitsui Chemicals.[1][2] It is a broad-spectrum insecticide effective against a wide range of sucking and chewing insects.[3] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound, along with a detailed experimental protocol for its analysis.

Molecular Structure and Chemical Formula

This compound is chemically identified as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl) guanidine (B92328).[1][4] It is a chiral molecule, and commercial products are often isomeric mixtures.[5] The chemical formula for this compound is C₇H₁₄N₄O₃.[1][5][6]

The molecular structure of this compound is characterized by a furanicotinyl group, which is a key feature of this generation of neonicotinoids.[2]

References

The Genesis of a Novel Insecticide: A Technical Guide to the Discovery and Development of Dinotefuran

Abstract

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide developed by Mitsui Chemicals, represents a significant advancement in pest management technology.[1][2][3] Its unique molecular structure, characterized by a tetrahydrofuran (B95107) moiety in place of the traditional chloropyridinyl or chlorothiazolyl ring, confers distinct properties including high water solubility and a potentially different mode of action at the insect nicotinic acetylcholine (B1216132) receptor (nAChR) compared to its predecessors.[1][4] This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its synthesis, mechanism of action, structure-activity relationships, and key experimental data. The information is presented to serve as a comprehensive resource for researchers and professionals in the field of insecticide science and development.

Introduction: A New Generation of Neonicotinoids

Neonicotinoids have become a cornerstone of modern pest control due to their systemic nature and high efficacy against a broad spectrum of sucking insects.[5] The development of this class of insecticides can be categorized into distinct generations, each with structural and functional advancements. This compound emerged as a third-generation neonicotinoid, a testament to the ongoing efforts to improve insecticidal activity while considering environmental and toxicological profiles.[3]

The discovery of this compound was the result of a deliberate molecular design strategy by scientists at Mitsui Chemicals.[1][4] Departing from the established pharmacophore of earlier neonicotinoids, which featured a halogenated heterocyclic ring, the research team explored novel structural motifs.[1] This led to the innovative incorporation of a tetrahydro-3-furylmethyl group, a decision that would define this compound's unique properties.[1][4]

Discovery and Synthesis

The journey to this compound's creation began with acetylcholine, the natural neurotransmitter, as the lead compound.[1] Researchers at Mitsui Chemicals systematically modified its structure, leading to the identification of the insecticidal advantages of 3-methoxypropyl compounds and their subsequent cyclization to form the pivotal (±)-tetrahydro-3-furylmethyl moiety.[1]

The synthesis of this compound can be achieved through various routes. A common pathway involves the reaction of 3-aminomethyltetrahydrofuran with a nitroguanidine (B56551) derivative.

Synthesis Pathway

A representative synthesis scheme is outlined below:

Experimental Protocol: Synthesis of this compound

A novel and practical synthesis process has been described as follows:[6][7]

-

Reaction Setup: Centrifugal mother liquor and caustic soda flakes are added to a reaction kettle at room temperature. The mixture is then cooled to a temperature range of -8°C to -3°C.

-

Addition of Reactants: 3-aminomethyl tetrahydrofuran and 1,3-dimethyl-2-nitroisourea are added to the cooled mixture with uniform stirring.

-

Reaction Conditions: The mixture is heated to 50-60°C and maintained at this temperature with stirring. The reaction is monitored until the residual amount of 1,3-dimethyl-2-nitroisourea is less than 0.5% of the initial amount.

-

Crystallization: The reaction mixture is cooled to 18-22°C, and the pH is adjusted to 3-5 to induce acidification and crystallization.

-

Purification: The crystallized product is then heated to 45-55°C to dissolve, followed by cooling to -5°C to 0°C. The resulting solid is centrifuged and dried to yield the target this compound.

Mechanism of Action: A Potent Agonist of nAChRs

This compound, like other neonicotinoids, exerts its insecticidal effect by acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[8] This binding leads to the persistent stimulation of the receptors, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[9]

Signaling Pathway

The interaction of this compound with the nAChR is depicted in the following signaling pathway diagram:

Experimental Protocol: nAChR Binding Assay

The binding affinity of this compound to insect nAChRs has been characterized using radioligand binding assays. A general protocol is as follows:

-

Membrane Preparation: Nerve cord membranes are prepared from a target insect species (e.g., American cockroach, Periplaneta americana).

-

Radioligand: A radiolabeled ligand, such as [³H]epibatidine or [³H]this compound, is used to detect binding to the nAChRs.

-

Competition Assay: The prepared membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound.

-

Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value), which is a measure of its binding affinity.

Studies have shown that this compound competitively inhibits the binding of [³H]epibatidine to cockroach nAChRs.[9][10]

Physicochemical and Toxicological Properties

The unique chemical structure of this compound results in distinct physicochemical properties that influence its biological activity and environmental fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₄O₃ | [8] |

| Molecular Weight | 202.21 g/mol | [9] |

| Appearance | White crystalline solid | [9] |

| Melting Point | 107.5 °C | [9] |

| Water Solubility | 39.83 g/L at 20 °C | [11] |

| Log P (octanol/water) | -0.549 to -0.64 | [9][11] |

| Vapor Pressure | <1.7 x 10⁻⁶ Pa at 25 °C | [11] |

| pKa | 12.6 | [9] |

This compound generally exhibits low acute toxicity to mammals. However, it is recognized as being highly toxic to certain non-target organisms, particularly bees.

Table 2: Acute Toxicity of this compound

| Organism | Route | Toxicity Value | Reference |

| Rat | Oral LD₅₀ | >2000 mg/kg | [12] |

| Rat | Dermal LD₅₀ | >2000 mg/kg | [12] |

| Honeybee (Apis mellifera) | Contact LD₅₀ | 0.022 µ g/bee | [13] |

| Honeybee (Apis mellifera) | Oral LD₅₀ | 0.056 µ g/bee | [13] |

| Bobwhite Quail | Oral LD₅₀ | >2000 mg/kg | [13] |

| Rainbow Trout | 96-hr LC₅₀ | >100 ppm | [12] |

| Daphnia magna | 48-hr EC₅₀ | >1000 ppm | [12] |

Insecticidal Efficacy and Field Performance

This compound has demonstrated high efficacy against a wide range of sucking insect pests in various agricultural and horticultural settings.

Experimental Workflow: Insecticidal Bioassay

The insecticidal activity of this compound is typically evaluated through standardized bioassays. A general workflow is as follows:

Field Efficacy Data

Numerous field trials have confirmed the effectiveness of this compound against key agricultural pests.

Table 3: Efficacy of this compound Against Sucking Pests in Field Trials

| Crop | Target Pest | Application Rate (g a.i./ha) | % Reduction in Pest Population | Reference |

| Paddy | Brown Planthopper (Nilaparvata lugens) | 61.6 | 85.24 | [14] |

| Paddy | White Backed Planthopper (Sogatella furcifera) | 61.6 | 74.78 | [14] |

| Paddy | Green Leafhopper (Nephotettix virescens) | 61.6 | 85.59 | [14] |

| Rice | Brown Planthopper (Nilaparvata lugens) | 40 | Most effective dose | [15] |

| Okra | Leafhopper (Amrasca biguttula biguttula) | 0.30 g/L | 91.34 | [16] |

| Cotton | Leafhopper, Thrips, Aphids, Whitefly | 30 | Significantly superior to checks | [16] |

Structure-Activity Relationship (SAR)

The insecticidal potency of this compound and its analogues is closely linked to their molecular structure. The tetrahydrofuran ring is a key determinant of its activity. Kiriyama and Nishimura (2002) investigated the structural effects of this compound and its analogues on insecticidal and neural activities.[17][18] Their findings indicated that variations in insecticidal activity were better correlated with nerve-blocking activity than with nerve-excitatory activity.[17]

Conclusion

The discovery and development of this compound mark a significant milestone in the evolution of neonicotinoid insecticides. Its unique chemical structure, born from a rational design approach, has resulted in a potent insecticide with a distinct profile of activity and physical properties. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound's journey from a lead compound to a commercially successful product. The detailed information on its synthesis, mechanism of action, and performance data serves as a valuable resource for the scientific community engaged in the ongoing pursuit of innovative and effective pest management solutions.

References

- 1. The discovery of this compound: a novel neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neonicotinoid - Wikipedia [en.wikipedia.org]

- 3. From the First to Third Generation of Neonicotinoids: Implication for Saving the Loss of Fruit Quality and Flavor by Pesticide Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular design of this compound with unique insecticidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fao.org [fao.org]

- 6. Novel process for synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111217772A - Novel process for synthesizing this compound - Google Patents [patents.google.com]

- 8. fao.org [fao.org]

- 9. This compound | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Interaction of this compound and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. outside.vermont.gov [outside.vermont.gov]

- 12. This compound [drugfuture.com]

- 13. treestuff.com [treestuff.com]

- 14. entomoljournal.com [entomoljournal.com]

- 15. epubs.icar.org.in [epubs.icar.org.in]

- 16. researchgate.net [researchgate.net]

- 17. Structural effects of this compound and analogues in insecticidal and neural activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Dinotefuran

This technical guide provides an in-depth analysis of the solubility of dinotefuran (B1670701) in water and various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and crop protection who require a thorough understanding of this third-generation neonicotinoid insecticide's physicochemical properties.

This compound: An Overview

This compound, with the chemical name (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, is a broad-spectrum insecticide developed by Mitsui Chemicals.[1][2] It is notable for its furanicotinyl group and the absence of a halogen element, distinguishing it from other neonicotinoids.[3] Its mode of action involves the disruption of the insect nervous system by acting as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1]

Aqueous Solubility of this compound

This compound exhibits significant solubility in water, a key factor in its systemic activity in plants and its environmental mobility.[3][4]

Effect of Temperature on Water Solubility

The solubility of this compound in water is temperature-dependent, increasing with higher temperatures.

| Temperature (°C) | Solubility (g/L) | Purity (%) |

| 10 | 39.0 ± 2.1 | 99.5 |

| 20 | 40 | Not Specified |

| 20 | 54.3 ± 1.3 | 99.5 |

| 20 | 39.83 | 99.9 |

| 25 | 39.83 | Not Specified |

| 30 | 89.7 ± 2.5 | 99.5 |

Data sourced from multiple references.[3][4][5][6]

Effect of pH on Water Solubility

The solubility of this compound in aqueous solutions also varies with pH.

| pH | Temperature (°C) | Solubility (g/L) | Purity (%) |

| 5.0 | 20 | 52.3 ± 1.0 | 99.5 |

| 7.0 | 20 | 54.5 ± 0.8 | 99.5 |

| 9.0 | 20 | 51.2 ± 1.8 | 99.5 |

Data sourced from reference[6].

Solubility of this compound in Organic Solvents

This compound demonstrates varying degrees of solubility in a range of organic solvents.

| Solvent | Temperature (°C) | Solubility |

| Acetone | 20 ± 0.5 | 57.8 g/L |

| Dichloromethane | 20 ± 0.5 | 60.9 g/L |

| Dimethylformamide (DMF) | Not Specified | ~10 mg/mL |

| DMSO | Not Specified | ~10 mg/mL |

| Ethanol | 20 ± 0.5 | 19.4 g/L |

| Ethyl Acetate | 20 ± 0.5 | 5.17 g/L |

| Heptane | 20 ± 0.5 | 10.5 g/L |

| Hexane | 20 ± 0.5 | 9.0 g/L |

| Methanol | 20 | 57 g/L |

| Methanol | 20 ± 0.5 | 57.2 g/L |

| Toluene | 20 ± 0.5 | 148 mg/L |

| Xylene | 20 ± 0.5 | 71.8 mg/L |

Data sourced from multiple references.[3][5][6][7]

Experimental Protocol for Solubility Determination

The following provides a generalized methodology for determining the solubility of this compound, based on common laboratory practices for such assessments.

Materials and Equipment

-

This compound (analytical standard, purity >99%)

-

Solvents (HPLC grade): Water, Acetone, Methanol, etc.

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Vortex mixer

Experimental Workflow

References

- 1. us.mitsuichemicals.com [us.mitsuichemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Insecticidal spectrum of this compound - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 4. naturepest.com [naturepest.com]

- 5. outside.vermont.gov [outside.vermont.gov]

- 6. fao.org [fao.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Vapor pressure and octanol-water partition coefficient of Dinotefuran

This technical guide provides an in-depth analysis of two critical physicochemical properties of the insecticide Dinotefuran: vapor pressure and the octanol-water partition coefficient (Kow). Understanding these properties is fundamental for researchers, scientists, and drug development professionals in assessing the environmental fate, transport, and potential for bioaccumulation of this compound.

Physicochemical Data of this compound

The following tables summarize the reported values for the vapor pressure and octanol-water partition coefficient of this compound from various sources.

Table 1: Vapor Pressure of this compound

| Vapor Pressure | Temperature (°C) | Source |

| <1.7 x 10⁻⁶ Pa | 25 | [1][2][3] |

| 1.3 x 10⁻⁸ mm Hg | 25 | [4] |

| 1.0 x 10⁻⁹ mm Hg | 30 | [5] |

| 0 Pa | 25 | [1][3] |

Table 2: Octanol-Water Partition Coefficient (Kow) of this compound

| Log P (log Kow) | pH | Temperature (°C) | Source |

| -0.549 | Not Specified | 25 | [1][2][6][7] |

| -0.64 | Not Specified | 25 | [3][4] |

| -0.915 | 5.0 | 25 | [6] |

| -0.644 | 7.0 | 25 | [6] |

| -0.760 | 9.0 | 25 | [6] |

Experimental Protocols

Determination of Vapor Pressure

The low vapor pressure of many pesticides, including this compound, necessitates sensitive analytical techniques for accurate measurement.[8] One such common method is the Knudsen Effusion Method .[9][10]

Principle: A known mass of the test substance is placed in a thermostatically controlled effusion cell with a small orifice of known area.[9] In a high vacuum, the substance effuses through the orifice at a rate proportional to its vapor pressure. The rate of mass loss is measured over time, and the vapor pressure can be calculated using the Knudsen equation.[9]

Generalized Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound is placed into the Knudsen effusion cell.

-

Equilibration: The cell is placed in a vacuum chamber and allowed to reach thermal equilibrium at a specific temperature.

-

Measurement: The mass loss of the sample is monitored over a defined period. This can be done using a highly sensitive microbalance.

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of this compound.

Another method that can be used is the Gas Saturation Method .

Principle: A stream of inert gas is passed over the surface of the test substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.

Generalized Protocol:

-

Sample Placement: A sample of this compound is placed in a temperature-controlled saturation column.

-

Gas Flow: An inert gas (e.g., nitrogen or argon) is passed through the column at a constant, known flow rate.

-

Vapor Trapping: The gas stream exiting the column, now saturated with this compound vapor, is passed through a trapping system (e.g., a sorbent tube or a cold trap) to collect the effused substance.

-

Quantification: The amount of this compound collected in the trap is quantified using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The vapor pressure is calculated based on the amount of substance collected, the volume of gas passed through the column, and the temperature.

Determination of Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental distribution.[11][12] The most common methods for its determination are the Shake-Flask Method and High-Performance Liquid Chromatography (HPLC) Method .[12][13]

Shake-Flask Method (based on OECD Guideline 107)

Principle: A solution of the test substance in either n-octanol or water is placed in a flask with a known volume of the other immiscible solvent. The flask is shaken to allow for partitioning of the substance between the two phases until equilibrium is reached. The concentration of the substance in each phase is then measured to calculate the partition coefficient.[12]

Generalized Protocol:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Dissolution of Substance: A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning: A measured volume of the this compound solution is placed in a flask with a known volume of the other phase. The flask is then shaken at a constant temperature until equilibrium is achieved.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC with UV detection.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).

High-Performance Liquid Chromatography (HPLC) Method (based on OECD Guideline 117)

Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its octanol-water partition coefficient. The column is packed with a nonpolar stationary phase, and a polar mobile phase is used. The retention time of the test substance is compared to that of a series of reference compounds with known log Kow values.

Generalized Protocol:

-

System Calibration: A series of standard compounds with well-established log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

-

Determination of Retention Time: The retention time of this compound is measured.

-

Calculation of log Kow: The log Kow of this compound is determined by interpolation from the calibration curve.

Methodology Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental determination of vapor pressure and the octanol-water partition coefficient.

Caption: Workflow for Vapor Pressure Determination.

References

- 1. This compound CAS#: 165252-70-0 [m.chemicalbook.com]

- 2. outside.vermont.gov [outside.vermont.gov]

- 3. This compound | 165252-70-0 [chemicalbook.com]

- 4. This compound | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. outside.vermont.gov [outside.vermont.gov]

- 6. fao.org [fao.org]

- 7. scielo.br [scielo.br]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. azom.com [azom.com]

- 10. "Development of a Method to Determine Vapor Pressure Data of Low Volati" by Andrew R. Harshman [digitalcommons.usf.edu]

- 11. rc.usf.edu [rc.usf.edu]

- 12. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. Determination of n-octanol/water partition coefficient (Kow) of pesticide critical review and comparison of methods | CoLab [colab.ws]

Dinotefuran mode of action in insect central nervous system

An In-depth Technical Guide to the Mode of Action of Dinotefuran (B1670701) in the Insect Central Nervous System

Introduction

This compound is a third-generation neonicotinoid insecticide renowned for its rapid action and broad-spectrum efficacy against a wide range of insect pests, particularly piercing-sucking insects like aphids and whiteflies[1][2]. Developed in the late 1990s, its unique molecular structure, characterized by a tetrahydrofuran (B95107) ring instead of the chloropyridinyl or chlorothiazolyl moieties found in earlier neonicotinoids, confers distinct properties regarding its insecticidal activity and interaction with its molecular target[2][3]. This guide provides a detailed examination of the mode of action of this compound within the insect central nervous system (CNS), focusing on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the resultant downstream signaling events, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Agonism of Nicotinic Acetylcholine Receptors

The primary target of this compound, like other neonicotinoids, is the nicotinic acetylcholine receptor (nAChR) in the insect CNS[1][4]. nAChRs are ligand-gated ion channels that, upon binding with the endogenous neurotransmitter acetylcholine (ACh), open to allow the influx of cations, leading to the depolarization of the postsynaptic membrane and propagation of a nerve impulse[5].

This compound functions as a potent agonist at these receptors, mimicking the action of ACh[4][6]. However, unlike ACh, which is rapidly degraded by acetylcholinesterase to terminate the signal, this compound is not, or is only poorly, degraded. This leads to a persistent and irreversible opening of the nAChR channel, causing continuous stimulation of the postsynaptic neurons[3][7]. This overstimulation disrupts normal nerve signal transmission, resulting in hyperactivity, tremors, paralysis, and ultimately, the death of the insect[3][8].

Binding Site and Subtype Specificity

This compound's unique furanic structure grants it a distinct binding affinity and profile compared to other neonicotinoids like imidacloprid[2][9]. It interacts competitively with the ACh binding site on the nAChR[10]. Studies suggest that this compound acts on specific nAChR subtypes. For instance, research on Drosophila melanogaster has shown that knocking out the Dα1 nAChR subunit reduces sensitivity to imidacloprid (B1192907) but does not affect sensitivity to this compound, indicating they act on different receptor subtype populations[9][11]. Further genetic studies suggest that this compound, along with clothianidin and nitenpyram, primarily acts on nAChRs composed of α1, α3, and β1 subunits[12][13]. This distinct binding profile is a critical factor in its effectiveness against pests that have developed resistance to other neonicotinoids[2].

Quantitative Analysis of Receptor Interaction

The interaction of this compound with insect nAChRs has been quantified through various biochemical and toxicological assays. The data, summarized below, highlight its potency and binding characteristics.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor. These studies typically measure the concentration of the compound required to inhibit the binding of a known radiolabeled ligand by 50% (IC₅₀) or determine the equilibrium dissociation constant (Kd).

Table 1: this compound Binding Affinity to Insect nAChRs

| Preparation | Radioligand | Competitor | Parameter | Value | Source |

|---|---|---|---|---|---|

| American Cockroach Nerve Cord | [³H]Epibatidine | This compound | IC₅₀ | 890 nM | [10] |

| American Cockroach Nerve Cord | [³H]α-Bungarotoxin | This compound | IC₅₀ | 36.1 µM | [10] |

| American Cockroach Nerve Cord | [³H]this compound | - | Kd | 13.7 nM | [7] |

| American Cockroach Nerve Cord | [³H]this compound | - | Bmax | 14.8 fmol/40 µg protein | [7] |

| American Cockroach Nerve Cord | [³H]this compound | This compound | IC₅₀ | 5.02 nM | [7][14] |

| American Cockroach Nerve Cord | [³H]this compound | Epibatidine | IC₅₀ | 991 nM |[7][14] |

Insecticidal Activity

The biological efficacy of this compound is determined through toxicity assays that measure the lethal dose (LD₅₀) or lethal concentration (LC₅₀) required to kill 50% of a test population.

Table 2: Insecticidal Activity of this compound

| Insect Species | Assay Type | Parameter | Value | Source |

|---|---|---|---|---|

| Chironomus kiiensis (Larvae, 10-day exposure) | Behavioral Inhibition | IC₅₀ | 0.60 µg/L | [3] |

| Chironomus kiiensis (Larvae, 10-day exposure) | Lethality | LC₁₀ | 0.08 µg/L | [3] |

| German Cockroach (Blattella germanica) | Knockdown Activity | KD₅₀ (3-hour) | Correlates well with [³H]Epibatidine binding IC₅₀ | [10] |

| Mosquitoes (Anopheles gambiae, Culex quinquefasciatus, Aedes aegypti) | Larval Bioassay & Topical Application | General Toxicity | Less toxic than deltamethrin, carbosulfan, and temephos (B1682015) against susceptible strains, but shows no cross-resistance. |[4][15] |

Downstream Signaling Pathways

The binding of this compound to nAChRs initiates a cascade of downstream events in the neuron. The primary event is the influx of cations (primarily Na⁺ and Ca²⁺) through the opened ion channel, leading to membrane depolarization[5]. This sustained depolarization results in the uncontrolled firing of action potentials, causing excitotoxicity.

Recent studies have begun to elucidate further downstream consequences. For example, chronic exposure in Chironomus kiiensis has been shown to promote the release of intracellular calcium ions (Ca²⁺) and interfere with the Ca²⁺–Reactive Oxygen Species (ROS)–mitochondria pathway, contributing to paralysis[3]. Furthermore, as acetylcholine signaling can modulate the release of other neurotransmitters, the agonistic action of this compound may also affect dopaminergic systems, potentially leading to behavioral changes like hyperactivity[16][17].

Basis of Selective Toxicity

A key advantage of neonicotinoids, including this compound, is their selective toxicity, being far more toxic to insects than to mammals[4][18]. This selectivity is primarily attributed to differences in the structure and pharmacology of nAChRs between insects and vertebrates. This compound has a much higher affinity for insect nAChRs than for their mammalian counterparts[16][18]. The structural basis for this selectivity involves specific amino acid residues within the receptor's binding loops that create a favorable interaction with the electronegative nitro group of the neonicotinoid, a feature less prominent in mammalian nAChRs[18].

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Understanding this compound Insecticide: A Breakthrough in Pest Control [hbjrain.com]

- 3. Paralysis caused by this compound at environmental concentration via interfering the Ca2+–ROS–mitochondria pathway in Chironomus kiiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of this compound and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Peripubertal exposure to the neonicotinoid pesticide this compound affects dopaminergic neurons and causes hyperactivity in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nicotinic acetylcholine receptor (nAChR) mediated dopamine release in larval Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 18. annualreviews.org [annualreviews.org]

Stereoselective Properties and Enantiomers of Dinotefuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, possesses a chiral center in its tetrahydrofuran (B95107) ring, leading to the existence of two enantiomers: (R)-Dinotefuran and (S)-Dinotefuran. This technical guide provides a comprehensive overview of the stereoselective properties of these enantiomers, focusing on their synthesis, separation, differential biological activities, and environmental fate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for pivotal studies, and utilizes visualizations to illustrate complex pathways and workflows.

Introduction

This compound is a widely used insecticide known for its systemic properties and broad spectrum of activity against various insect pests. Its chemical structure, N-methyl-N'-nitro-N''-((tetrahydro-3-furanyl)methyl)guanidine, contains a stereocenter, resulting in two enantiomeric forms. It is increasingly recognized that enantiomers of chiral pesticides can exhibit significant differences in their biological activities, toxicity to non-target organisms, and environmental degradation pathways. Understanding these stereoselective differences is crucial for developing more effective and environmentally benign pest management strategies. This guide delves into the core aspects of this compound's stereoselectivity, providing in-depth technical information for the scientific community.

Enantioselective Synthesis and Separation

The synthesis of enantiomerically pure this compound is essential for studying its stereoselective properties. While the industrial production of this compound typically yields a racemic mixture, laboratory-scale synthesis of individual enantiomers can be achieved through asymmetric synthesis or by resolution of the racemate.

Enantioselective Synthesis

Chiral Separation of Enantiomers

The most common method for obtaining enantiomerically pure this compound is the chromatographic separation of the racemic mixture using a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) is the technique of choice for this purpose.

This protocol is based on established methods for the analytical and preparative separation of this compound enantiomers.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a ChromegaChiral CCA column, is effective.

-

Mobile Phase: A mixture of n-hexane, ethanol, and methanol (B129727) is commonly used. A typical composition is 85:5:10 (v/v/v). The optimal ratio may require some method development.

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength of 270 nm.

-

Procedure:

-

Prepare a standard solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Monitor the elution profile at 270 nm. The two enantiomers should be baseline-separated. The first eluted enantiomer is typically (+)-Dinotefuran, followed by (-)-Dinotefuran.

-

For preparative separation, the scale of the injection and the collection of the separated enantiomeric fractions will need to be optimized.

-

Stereoselective Biological Activity

The enantiomers of this compound exhibit significant differences in their insecticidal activity and their toxicity to non-target organisms. This stereoselectivity is primarily due to their differential interactions with the target site, the nicotinic acetylcholine (B1216132) receptor (nAChR).

Insecticidal Activity

The (S)-enantiomer of this compound generally displays higher insecticidal activity against a range of pest insects compared to the (R)-enantiomer.

Toxicity to Non-Target Organisms

The stereoselective toxicity of this compound extends to non-target organisms, with the (S)-enantiomer often being more toxic. This has important implications for environmental risk assessment.

Table 1: Stereoselective Toxicity of this compound Enantiomers

| Organism | Test Type | Enantiomer | Toxicity Value | Reference |

| Honeybee (Apis mellifera) | 72h Acute Oral LD50 | (S)-Dinotefuran | 30.0 µ g/larva | [1] |

| (R)-Dinotefuran | 183.6 µ g/larva | [1] | ||

| rac-Dinotefuran | 92.7 µ g/larva | [1] | ||

| 48h Contact LD50 | (S)-Dinotefuran | 0.023 µ g/bee | [2] | |

| (R)-Dinotefuran | 2.997 µ g/bee | [2] | ||

| rac-Dinotefuran | 0.041 µ g/bee | [2] | ||

| Earthworm (Eisenia fetida) | 14d LC50 | (S)-(+)-Dinotefuran | 1.158 mg/kg | [3] |

| (R)-(-)-Dinotefuran | 6.002 mg/kg | [3] | ||

| rac-(±)-Dinotefuran | 2.372 mg/kg | [3] | ||

| Zebrafish (Danio rerio) | 96h Acute Toxicity | S-Dinofuran | Lower toxicity | [4] |

| R-Dinofuran | Higher toxicity | [4] | ||

| Daphnia magna | Reproduction Inhibition | S-Dinofuran | Inhibited at 5.0 mg/L | [5] |

| R-Dinofuran | No significant inhibition | [5] |

Mechanism of Action: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound acts as an agonist at the insect nAChR. The binding of this compound to the receptor leads to the opening of the ion channel, resulting in continuous nerve stimulation, paralysis, and eventual death of the insect. The stereoselective activity of the enantiomers is attributed to their differential binding affinity to the nAChR. Studies have shown that (S)-Dinotefuran has a higher affinity for honeybee nAChRs compared to (R)-Dinotefuran.[6] This is likely due to a more favorable stereochemical fit of the (S)-enantiomer within the receptor's binding pocket.

Caption: Interaction of this compound enantiomers with the nAChR.

Stereoselective Environmental Fate

The enantiomers of this compound can also exhibit different degradation rates and persistence in the environment. This stereoselective degradation is an important factor in assessing the overall environmental impact of this insecticide.

Degradation in Soil

In soil, the degradation of this compound can be enantioselective, with one enantiomer degrading faster than the other. This can lead to an enrichment of the more persistent enantiomer in the soil over time.

Degradation in Plants

Similar to soil, the degradation of this compound in plants can also be stereoselective. The rate of metabolism of each enantiomer can differ, leading to different residue levels of the enantiomers in plant tissues.

Table 2: Stereoselective Degradation of this compound Enantiomers

| Matrix | Enantiomer | Half-life (days) | Finding | Reference |

| Soil (Greenhouse) | (+)-Dinotefuran | 21.7 | More persistent | [7] |

| (-)-Dinotefuran | 16.5 | Less persistent | [7] | |

| Cucumber (Greenhouse) | (+)-Dinotefuran | Not significantly different | (-)-Dinotefuran tended to be preferentially degraded | [7] |

| (-)-Dinotefuran | Not significantly different | [7] | ||

| Paddy Water | rac-Dinotefuran | 1.8 (photolysis) | Rapid degradation in light | [8] |

| rac-Dinotefuran | 50-100 (aerobic/anaerobic) | Persistent in the dark | [8] |

This protocol outlines a general procedure for the extraction and analysis of this compound enantiomers from soil samples.

-

Sample Preparation:

-

Collect soil samples and air-dry them at room temperature.

-

Sieve the soil to remove large debris.

-

Fortify a known amount of soil with a standard solution of racemic this compound for recovery experiments.

-

-

Extraction:

-

Weigh a subsample of the soil (e.g., 10 g) into a centrifuge tube.

-

Add an extraction solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.

-

Shake vigorously for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the soil from the supernatant.

-

Collect the supernatant.

-

-

Clean-up (if necessary):

-

The extract may be cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

-

-

Analysis:

-

Analyze the final extract using the chiral HPLC method described in section 2.2.

-

Quantify the concentration of each enantiomer based on a calibration curve prepared from standards of the pure enantiomers.

-

Caption: Workflow for the analysis of this compound enantiomers in soil.

Conclusion and Future Perspectives

The stereoselective properties of this compound's enantiomers are a critical aspect of its biological activity and environmental impact. The (S)-enantiomer is generally the more potent insecticide but also exhibits higher toxicity to non-target organisms. Furthermore, the enantiomers can degrade at different rates in the environment, leading to shifts in their relative concentrations. This detailed understanding of this compound's stereochemistry is vital for:

-

Risk Assessment: Accurately assessing the environmental risks of this compound requires considering the properties of both enantiomers.

-

Product Development: There is potential to develop enantiomerically enriched or pure formulations of the more active and less environmentally harmful enantiomer. This could lead to lower application rates and reduced non-target effects.

-

Regulatory Science: Regulatory agencies should consider the stereoselective properties of chiral pesticides when establishing guidelines and maximum residue limits.

Future research should focus on elucidating the detailed molecular interactions of each enantiomer with the nAChRs of a wider range of target and non-target species. Additionally, more comprehensive studies on the enantioselective fate of this compound in various ecosystems are needed to fully understand its environmental behavior. The development of cost-effective methods for the enantioselective synthesis of this compound will be crucial for making enantiopure formulations a viable alternative to the racemic mixture.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into the differences in the toxicity mechanisms of this compound enantiomers in zebrafish by UPLC-Q/TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enantioselective toxicity and oxidative stress of this compound on zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the neurotoxicity of chiral this compound towards nicotinic acetylcholine receptors: Enantioselective insights into species selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of this compound and its analogues with nicotinic acetylcholine receptors of cockroach nerve cords - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Dinotefuran in Mammalian Systems: An In-depth Technical Guide

Introduction

Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide, distinguished by its unique furanic structure, which lacks the chlorinated aromatic heterocyclic ring common to earlier neonicotinoids. It functions as a potent agonist of insect nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to rapid and effective control of a broad spectrum of insect pests.[1] Despite its high efficacy in target species, toxicological studies have demonstrated a low toxicity profile in mammals.[2][3] This is primarily attributed to its weak interaction with mammalian nAChR subtypes. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian species, synthesizing data from a wide range of studies. It is intended for researchers, scientists, and professionals in drug development and toxicology, offering detailed data summaries, experimental methodologies, and visual representations of key pathways and processes.

Mechanism of Action

The primary mode of action for this compound involves its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for synaptic transmission in the insect central nervous system.[4] In mammals, the main target of toxicity is also the nervous system, but effects are typically observed only at high doses.[5][6]

-

Low to Moderate Doses: At these levels, this compound activates nAChRs, mimicking the effect of the endogenous neurotransmitter acetylcholine. This causes a stimulation of the peripheral nervous system.[5]

-

High Doses: High concentrations of this compound can lead to overstimulation of the nAChRs. This sustained activation maintains the cation channels in an open state, which blocks the propagation of the action potential, leading to paralysis.[5]

References

- 1. Combined exposure to this compound and chronic mild stress counteracts the change of the emotional and monoaminergic neuronal activity induced by either exposure singly despite corticosterone elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Neonicotinoid Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 6. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

Dinotefuran Degradation in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, is widely utilized in agriculture for its broad-spectrum activity against various insect pests.[1][2] Its systemic nature and high water solubility contribute to its efficacy but also raise concerns about its environmental fate and potential impact on non-target organisms.[3] This technical guide provides an in-depth overview of the primary degradation pathways of this compound in the environment, focusing on biodegradation, photodegradation, and hydrolysis. It synthesizes current scientific findings to offer a comprehensive resource for researchers and professionals in environmental science and drug development.

Core Degradation Pathways

This compound undergoes degradation in the environment through a combination of biotic and abiotic processes. The principal routes of dissipation include microbial breakdown in soil, photodegradation in aquatic environments, and, to a lesser extent, chemical hydrolysis.[4]

Biodegradation

Microbial activity is the primary driver of this compound degradation in soil.[2] Various soil microorganisms metabolize this compound, breaking it down into several metabolites. The rate and extent of biodegradation are influenced by environmental factors such as temperature, moisture, and soil composition.

The primary metabolites formed through biodegradation include:

-

1-methyl-3-(tetrahydro-3-furylmethyl)urea (UF): Formed through the hydrolysis of the nitroimino moiety of this compound.[5]

-

Demethylated this compound (DN): Resulting from the loss of the methyl group.[5]

While several microorganisms capable of degrading neonicotinoids have been identified, the specific bacteria and fungi responsible for the complete mineralization of this compound are still under investigation.[1][2]

Photodegradation

In aquatic systems, photodegradation is a significant pathway for this compound breakdown.[6][7] Exposure to sunlight, particularly UV radiation, leads to the transformation of the this compound molecule. The photodegradation process often initiates at the nitroguanidine (B56551) group, a common feature of neonicotinoid insecticides.[6]

Key aspects of this compound photodegradation include:

-

Formation of Intermediates: The initial step often involves the formation of a nitrosoguanidine (B1196799) intermediate, which is unstable and further degrades into more stable compounds like ureas, amines, and other smaller molecules.[6][8]

-

Influence of Water Chemistry: The rate of photodegradation can be affected by the presence of dissolved organic matter and other substances in the water, which can act as photosensitizers or quenchers.[7][9]

Four main photolysis products and three intermediates have been identified, with proposed pathways including oxidation by singlet oxygen, reduction, and hydrolysis following the removal of the nitro group.[7]

Hydrolysis

This compound is relatively stable to abiotic hydrolysis under neutral and acidic pH conditions.[4][10] However, under alkaline conditions, hydrolysis can contribute to its degradation, although it is generally considered a less significant pathway compared to biodegradation and photodegradation in typical environmental scenarios.[11] The primary hydrolysis product is UF, formed by the cleavage of the nitroimino group.[5][12]

Quantitative Degradation Data